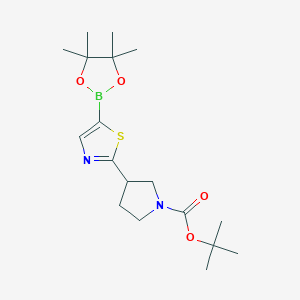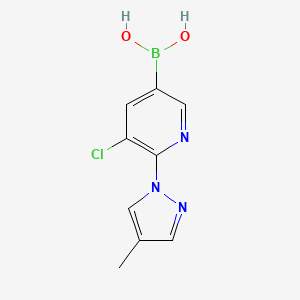
Salsoloside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salsoloside C is a triterpene glycoside isolated from the epigeal part of the plant Salsola micranthera Botsch. It has been assigned the structure of oleanolic acid 28-0-β-D-glucopyranoside 3-0-[0-β-D-xylopyranosyl-(1 → 4)-β-D-glucuropyranoside] . This compound is part of a broader class of natural products known for their diverse biological activities.
Méthodes De Préparation
Salsoloside C is typically isolated from natural sources, specifically from the Salsola micranthera plant. The isolation process involves chemical transformations and physicochemical measurements to confirm its structure . The detailed synthetic routes and industrial production methods for this compound are not extensively documented, as it is primarily obtained through natural extraction.
Analyse Des Réactions Chimiques
Salsoloside C undergoes various chemical reactions, including hydrolysis and methylation. For instance, hydrolysis with sulfuric acid can break down the glycosidic bonds, releasing the sugar moieties . Methylation using dimethyl sulfoxide and sodium hydride can produce permethylated derivatives . These reactions help in understanding the structural components and functional groups of this compound.
Applications De Recherche Scientifique
Salsoloside C has been studied for its potential biological activities. It is known to exhibit antibacterial and anti-biofilm activities . The compound has also been investigated for its hepatoprotective effects against chemically induced liver damage . These properties make this compound a valuable compound in medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Salsoloside C involves its interaction with various molecular targets. As a triterpene glycoside, it is believed to exert its effects through modulation of cellular pathways and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in inflammation and microbial defense.
Comparaison Avec Des Composés Similaires
Salsoloside C is similar to other triterpene glycosides such as Salsoloside D and Salsoloside E. These compounds share a common oleanolic acid backbone but differ in their sugar moieties and glycosidic linkages . This compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities.
Propriétés
Formule moléculaire |
C47H74O18 |
|---|---|
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25?,26?,27+,28-,29+,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Clé InChI |
SVZYIOROKNINRX-XUXNMTTRSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)


![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
